

# Spectroscopic Profile of 1,4-Dibromo-2-butanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-butanol

Cat. No.: B104651

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **1,4-Dibromo-2-butanol**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This information is crucial for its application in synthetic chemistry and drug development, where precise structural confirmation is paramount.

## Spectroscopic Data Summary

The spectroscopic data for **1,4-Dibromo-2-butanol** is summarized in the following tables, providing a quick reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	Data not publicly available	-	-	-CH <sub>2</sub> Br (at C1)
2	Data not publicly available	-	-	-CH <sub>2</sub> - (at C3)
3	Data not publicly available	-	-	-CH(OH)- (at C2)
4	Data not publicly available	-	-	-CH <sub>2</sub> Br (at C4)
5	Data not publicly available	-	-	-OH

#### <sup>13</sup>C NMR Data

Carbon Atom	Chemical Shift (ppm)
C1	Data not publicly available
C2	Data not publicly available
C3	Data not publicly available
C4	Data not publicly available

Note: Detailed, publicly available peak lists and coupling constants for <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1,4-Dibromo-2-butanol** are limited. Spectroscopic databases like SpectraBase may contain this information, but access often requires a subscription.

## Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of **1,4-Dibromo-2-butanol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2930	Medium	C-H stretch (alkane)
~1430	Medium	C-H bend (alkane)
~1260	Strong	C-O stretch (secondary alcohol)
~650	Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **1,4-Dibromo-2-butanol** is characterized by the following major fragments. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

m/z	Relative Intensity (%)	Tentative Fragment Assignment
152/154	-	[M - HBr - H <sub>2</sub> O] <sup>+</sup>
137/139	-	[M - CH <sub>2</sub> Br] <sup>+</sup>
121/123	-	[CH <sub>2</sub> CHCH <sub>2</sub> Br] <sup>+</sup>
107/109	-	[CH <sub>2</sub> CHBr] <sup>+</sup>
71	-	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

Note: The relative intensities are approximate and can vary depending on the specific instrument and conditions used. The table presents a selection of key fragments for structural elucidation.

## Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary between different instruments and laboratories.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **1,4-Dibromo-2-butanol** is prepared by dissolving the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

**Data Acquisition:**

- $^1\text{H}$  NMR: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation:** The IR spectrum can be obtained using several techniques. For a liquid sample like **1,4-Dibromo-2-butanol**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) and placed in a liquid sample cell.<sup>[1]</sup>

**Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum to yield the spectrum of the compound. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ . The spectrum referenced in the NIST WebBook was measured on a dispersive instrument.<sup>[1]</sup>

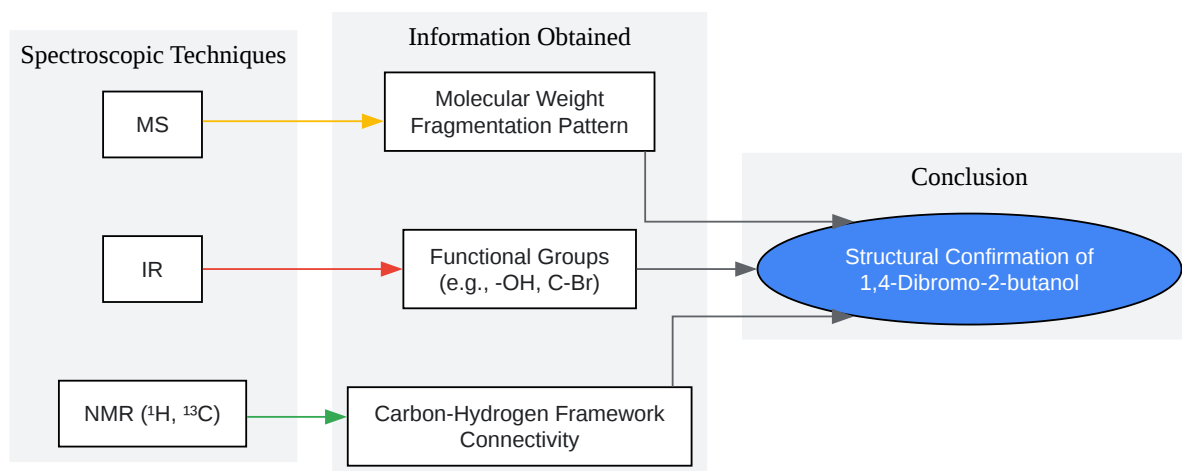
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. This technique is known as Electron Ionization (EI).

**Mass Analysis and Detection:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment, generating the mass spectrum.

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of **1,4-Dibromo-2-butanol** using the spectroscopic techniques discussed.



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Caption: Workflow for the structural elucidation of **1,4-Dibromo-2-butanol**.

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## References

- 1. 1,4-Dibromo-2-butanol [webbook.nist.gov]
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